Propyl(2,4,6-tri-tert-butylphenyl)phosphane
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Overview
Description
Propyl(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a propyl group attached to a phosphane moiety, which is further substituted with a 2,4,6-tri-tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with propyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl(2,4,6-tri-tert-butylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides and other nucleophiles can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
Propyl(2,4,6-tri-tert-butylphenyl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of Propyl(2,4,6-tri-tert-butylphenyl)phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, forming bonds with electrophilic centers in target molecules. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl group can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with similar steric hindrance but different functional groups.
2,6-Di-tert-butylphenol: Another phenol with fewer tert-butyl groups.
2,4-Di-tert-butyl-6-methylphenol: A phenol with a methyl group in addition to tert-butyl groups.
Uniqueness
Propyl(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the presence of both a phosphane and a highly sterically hindered phenyl group. This combination imparts distinct reactivity and stability, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
89566-73-4 |
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Molecular Formula |
C21H37P |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
propyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C21H37P/c1-11-12-22-18-16(20(5,6)7)13-15(19(2,3)4)14-17(18)21(8,9)10/h13-14,22H,11-12H2,1-10H3 |
InChI Key |
YWFOHVBSGOEFHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCPC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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